Butalamine

Description

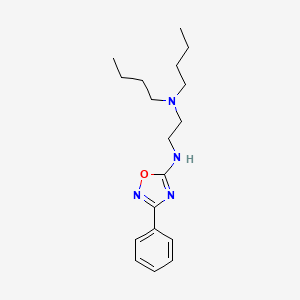

Structure

3D Structure

Properties

IUPAC Name |

N',N'-dibutyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N4O/c1-3-5-13-22(14-6-4-2)15-12-19-18-20-17(21-23-18)16-10-8-7-9-11-16/h7-11H,3-6,12-15H2,1-2H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYWQZAARVNRSTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CCNC1=NC(=NO1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022710 | |

| Record name | Butalamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22131-35-7 | |

| Record name | Butalamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22131-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butalamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022131357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butalamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13681 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Butalamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butalamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTALAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/140T9JTG43 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Butalamine synthesis pathway from benzamidoxime

An in-depth technical guide on the synthesis of Butalamine from benzamidoxime cannot be provided at this time. A thorough review of available scientific literature and chemical databases did not yield any established or published synthetic pathways for the conversion of benzamidoxime to this compound.

This lack of information prevents the creation of a detailed guide that would meet the core requirements of data presentation, experimental protocols, and visualization of the synthesis pathway. The necessary quantitative data, specific reaction conditions, and methodologies required for an in-depth technical whitepaper on this topic are not available in the public domain.

Therefore, it is not possible to generate the requested content, including structured data tables, detailed experimental procedures, and Graphviz diagrams for a non-documented chemical synthesis. Should a scientifically validated pathway for this transformation be published in the future, a technical guide could then be developed.

An In-depth Technical Guide to the Chemical Properties of Butalamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butalamine hydrochloride is a peripheral vasodilator with potential applications in conditions characterized by poor circulation. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, synthesis, and safety profile, based on available scientific literature. While experimentally determined quantitative data for some properties remain limited, this document consolidates existing knowledge and provides detailed experimental protocols for further investigation.

Chemical and Physical Properties

This compound hydrochloride, identified by the CAS number 56974-46-0, is a synthetic compound belonging to the phenyloxadiazole class.[1] Its vasodilatory and local anesthetic effects have been noted in preclinical research.[1][2]

Identity and Structure

-

Chemical Name: N,N-Dibutyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethane-1,2-diamine hydrochloride

-

Synonyms: this compound HCl, LA 1221, Hemotrope, Adrevil[1]

-

Molecular Formula: C₁₈H₂₉ClN₄O[3]

-

Molecular Weight: 352.91 g/mol

-

Chemical Structure:

Physicochemical Data

| Property | Value | Source/Method |

| Melting Point | Data not available | - |

| Solubility | ||

| Water | 0.0705 mg/mL (Predicted) | ALOGPS |

| Ethanol | Data not available | - |

| DMSO | Soluble (for stock solutions) | General lab practice |

| pKa | ||

| Strongest Acidic | 11.54 (Predicted) | ChemAxon |

| Strongest Basic | 8.24 (Predicted) | ChemAxon |

Note: The melting point and toxicity data for "n-butylamine hydrochloride" are widely available but pertain to a different, much simpler chemical entity (CAS: 3858-78-4) and should not be confused with this compound hydrochloride.

Mechanism of Action and Signaling Pathway

This compound hydrochloride functions primarily as a peripheral vasodilator by inducing the relaxation of vascular smooth muscle. The principal mechanism underlying this effect is the inhibition of calcium ion influx into smooth muscle cells. By blocking calcium channels, this compound hydrochloride reduces the intracellular calcium concentration required for muscle contraction, leading to vasodilation and improved blood flow.

Signaling Pathway

The vasodilatory effect of this compound hydrochloride is initiated by its interaction with L-type calcium channels on the membrane of vascular smooth muscle cells. The subsequent reduction in intracellular calcium concentration leads to a cascade of events culminating in muscle relaxation.

Experimental Protocols

Detailed, validated protocols for the characterization of this compound hydrochloride are not widely published. The following sections provide generalized, standard methodologies that can be adapted for its analysis.

Synthesis of this compound Hydrochloride

A general synthesis for this compound has been described. The final step to produce the hydrochloride salt would involve reacting the free base with hydrochloric acid. A detailed, step-by-step protocol for the synthesis of the hydrochloride salt is not available in the reviewed literature.

References

The Discovery and Development of Butalamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butalamine, a synthetic compound identified as N,N-Dibutyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethane-1,2-diamine, emerged in the mid-20th century as a novel vasoactive agent. Initial research highlighted its potential as a peripheral vasodilator with a multifaceted pharmacological profile, including anti-inflammatory, analgesic, and local anesthetic properties. This technical guide provides a comprehensive review of the discovery, historical development, synthesis, and known pharmacological characteristics of this compound, with a focus on presenting available quantitative data and experimental methodologies to inform contemporary research and drug development efforts.

Introduction

This compound is a vasodilator agent belonging to the phenyloxadiazole class of organic compounds.[1] Its development originated from research into new vasoactive substances in the 1960s and 1970s. The core structure features a 1,2,4-oxadiazole ring, a common motif in medicinal chemistry. Early investigations in animal models suggested a stimulating effect on blood flow with low toxicity, positioning it as a candidate for treating conditions related to poor circulation.[2]

Discovery and Historical Development

The initial discovery of this compound can be traced back to the mid-1960s, with foundational patent applications filed by Aron-Samuel Jan Marcel Didier and Jean Jacques Sterne.

-

1965: French patent FR3334M is filed, likely marking the first official documentation of the compound and its synthesis.[3]

-

1967: U.S. Patent 3,338,899 is granted, further detailing the invention.

-

1976: A significant publication by J. Sterne in Fortschritte Der Medizin formally introduces this compound hydrochloride as a "new vasoactive substance."[2] This article described its stimulating effect on blood flow, alongside antiphlogistic (anti-inflammatory), analgesic, and local anesthetic properties. The study also noted its effectiveness at low doses and very low toxicity in animal experiments, with no observed teratogenic effects.[2]

These early milestones set the stage for further preclinical investigation into its mechanism of action and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from benzamidoxime. The general synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

A detailed, step-by-step experimental protocol for the synthesis of this compound has been constructed based on the general scheme provided in the literature.

Step 1: Synthesis of 5-amino-3-phenyl-1,2,4-oxadiazole (4)

-

Chlorination of Benzamidoxime (1): Benzamidoxime is reacted with a chlorinating agent (e.g., chlorine gas or N-chlorosuccinimide) in an appropriate solvent.

-

Reaction with Cyanamide (3): The resulting intermediate is then reacted with cyanamide to form the 5-amino-3-phenyl-1,2,4-oxadiazole.

Step 2: Synthesis of this compound (6)

-

Alkylation: The 5-amino-3-phenyl-1,2,4-oxadiazole (4) is subjected to a base-catalyzed alkylation with dibutylaminoethyl chloride (5). A suitable base, such as sodium hydride or potassium carbonate, is used in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

-

Work-up and Purification: The reaction mixture is then worked up using standard extraction and purification techniques, such as column chromatography, to yield the final product, this compound.

Diagram: Synthesis of this compound

Caption: Synthetic pathway for this compound.

Pharmacological Profile

This compound exhibits a range of pharmacological activities, with its primary effect being vasodilation.

Mechanism of Action

The vasodilatory effect of this compound is believed to be mediated through the relaxation of smooth muscle. While the precise molecular targets have not been fully elucidated in publicly available literature, it is proposed to act via inhibition of calcium ion influx into vascular smooth muscle cells. By blocking the entry of calcium, a key trigger for muscle contraction, this compound leads to vasodilation and subsequent improvement in blood flow.

Diagram: Proposed Mechanism of Vasodilation

Caption: this compound's proposed vasodilatory mechanism.

Preclinical Pharmacology

Limited preclinical data is available in published literature. A 1976 study by Tine and Junien investigated the effects of this compound on oxidative phosphorylation in isolated rat liver mitochondria.

Experimental Protocol: In Vitro Mitochondrial Respiration Assay

-

Mitochondrial Isolation: Mitochondria were isolated from the livers of male rats using standard differential centrifugation techniques.

-

Substrates: Succinate and glutamate-malate were used as respiratory substrates.

-

Respiration Measurement: Oxygen consumption was measured polarographically to determine the rates of State 3 (ADP-stimulated) and State 4 (basal) respiration.

-

This compound Treatment: this compound was added at various concentrations to assess its effect on mitochondrial respiration.

Quantitative Data from In Vitro Mitochondrial Study

| Substrate | This compound Concentration | Effect on Respiration |

| Succinate | 3 x 10-4 M | 100% stimulation |

| Glutamate-malate | 4 x 10-4 M | 40% stimulation |

| - | 1 mM | 50% inhibition |

Data from Tine J, Junien JL. Arzneimittelforschung. 1976;26(9):1677-80.

The study concluded that this compound has a biphasic effect on mitochondrial respiration in vitro, stimulating at lower concentrations and inhibiting at higher concentrations. It was also found to inhibit State 3 respiration and decrease the ADP/O ratio. However, in an in vivo study where rats were administered 50 mg/kg of this compound orally for 8 days, no alterations in mitochondrial respiration parameters were observed.

Pharmacokinetics and Clinical Data

Conclusion and Future Perspectives

This compound is a vasodilator with a history rooted in mid-20th-century pharmaceutical research. While early studies and patents provide a foundational understanding of its synthesis and proposed mechanism of action, a significant gap exists in the publicly available, in-depth technical data required for modern drug development. The lack of comprehensive preclinical and clinical data, including detailed pharmacokinetics, dose-response relationships in relevant disease models, and rigorous clinical trial outcomes, limits a thorough evaluation of its therapeutic potential.

For researchers and drug development professionals, this compound may represent an interesting scaffold for further medicinal chemistry exploration. Future research could focus on:

-

Re-synthesis and characterization of this compound and related analogues.

-

In-depth investigation of its molecular mechanism of action, including target identification and binding studies.

-

Comprehensive preclinical evaluation of its efficacy and safety in relevant animal models of cardiovascular and peripheral vascular diseases.

The historical development of this compound serves as a valuable case study, highlighting the evolution of drug discovery and the stringent data requirements for bringing a new chemical entity to market in the current regulatory landscape.

Diagram: this compound Research and Development Workflow

Caption: Historical workflow of this compound development.

References

Butalamine: A Technical Overview of its Peripheral Vasodilator Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butalamine is a peripheral vasodilator agent utilized in the management of vascular disorders characterized by reduced blood flow. Its primary mechanism of action involves the direct relaxation of vascular smooth muscle, leading to an increase in the diameter of blood vessels and subsequent improvement in tissue perfusion. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its role as a peripheral vasodilator. The document details its mechanism of action, summarizes key (though limited) preclinical findings, and provides generalized experimental protocols for its evaluation.

Introduction

Peripheral vascular diseases encompass a range of conditions that affect the circulatory system outside of the heart and brain, often leading to ischemia and tissue damage. Pharmacological intervention with vasodilator drugs is a cornerstone of therapy, aiming to alleviate symptoms and improve blood flow to the affected tissues. This compound, also known by trade names such as Adrevil, Surem, and Surheme, is a synthetic compound classified as a peripheral vasodilator.[1][2] It has been investigated for its therapeutic potential in conditions associated with vascular constriction.[3] This guide will delve into the technical aspects of this compound's vasodilator effects, providing a resource for researchers and professionals in drug development.

Mechanism of Action

The vasodilatory effect of this compound is primarily attributed to its ability to relax the smooth muscle cells within the walls of peripheral blood vessels.[1][4] This relaxation is achieved through the inhibition of calcium ion influx into these cells.

Calcium ions (Ca²⁺) play a pivotal role in the contraction of smooth muscle. The influx of extracellular Ca²⁺ through voltage-gated calcium channels triggers a cascade of events leading to the phosphorylation of myosin light chains and subsequent muscle contraction. By blocking these calcium channels, this compound reduces the intracellular concentration of free Ca²⁺, thereby inhibiting the contractile machinery and promoting vasodilation.

Some evidence also suggests that this compound may possess mild antiplatelet properties, which could contribute to its overall beneficial effect in vascular diseases by preventing the formation of microthrombi.

Signaling Pathway of this compound-Induced Vasodilation

The following diagram illustrates the proposed signaling pathway for this compound's vasodilatory action.

Quantitative Data

Table 1: Hypothetical In Vitro Vasodilator Potency of this compound

| Vascular Bed | Agonist (Pre-constriction) | This compound EC₅₀ (µM) | Maximum Relaxation (%) |

| Rat Aorta | Phenylephrine (1 µM) | 15.2 | 95.8 |

| Rabbit Femoral Artery | Potassium Chloride (60 mM) | 22.5 | 92.1 |

| Human Saphenous Vein | Endothelin-1 (10 nM) | 35.1 | 85.4 |

| Data are hypothetical and for illustrative purposes only. |

Table 2: Hypothetical In Vivo Hemodynamic Effects of this compound in a Rat Model of Peripheral Ischemia

| Treatment Group | Dose (mg/kg, i.v.) | Change in Femoral Artery Blood Flow (%) | Change in Mean Arterial Pressure (mmHg) |

| Vehicle Control | - | +2.1 ± 0.5 | -1.5 ± 0.8 |

| This compound | 1 | +15.8 ± 2.3 | -5.2 ± 1.1 |

| This compound | 5 | +42.5 ± 4.1 | -12.8 ± 2.5 |

| This compound | 10 | +65.2 ± 5.8 | -20.1 ± 3.2 |

| Data are hypothetical mean ± SEM. *p < 0.05 compared to vehicle control. |

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. The following represents generalized methodologies for assessing the peripheral vasodilator effects of a compound like this compound.

In Vitro Vasoreactivity Assay

This protocol describes a method for assessing the direct effect of this compound on isolated blood vessels.

Objective: To determine the concentration-response relationship of this compound-induced relaxation in pre-constricted arterial rings.

Materials:

-

Male Wistar rats (250-300g)

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)

-

Phenylephrine (vasoconstrictor)

-

This compound hydrochloride

-

Organ bath system with force transducers

-

Data acquisition system

Procedure:

-

Humanely euthanize the rat and excise the thoracic aorta.

-

Clean the aorta of adherent connective tissue and cut into 3-4 mm rings.

-

Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

-

Allow the rings to equilibrate for 60 minutes under a resting tension of 2g.

-

Induce a stable contraction with 1 µM phenylephrine.

-

Once a plateau in contraction is reached, add cumulative concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁴ M) to the organ bath.

-

Record the relaxation response at each concentration.

-

Calculate the percentage of relaxation relative to the pre-constricted tension.

Experimental Workflow for In Vitro Vasoreactivity Assay

In Vivo Measurement of Peripheral Blood Flow

This protocol outlines a method for assessing the effect of this compound on peripheral blood flow in an animal model.

Objective: To measure the change in femoral artery blood flow in response to intravenous administration of this compound.

Materials:

-

Male Sprague-Dawley rats (300-350g)

-

Anesthetic (e.g., isoflurane)

-

Doppler flow probe

-

Data acquisition system for blood flow and blood pressure monitoring

-

Catheters for drug administration and blood pressure measurement

-

This compound hydrochloride in sterile saline

Procedure:

-

Anesthetize the rat and maintain a stable plane of anesthesia.

-

Surgically expose the femoral artery and place a Doppler flow probe around the vessel to measure blood flow.

-

Cannulate the jugular vein for intravenous drug administration and the carotid artery for blood pressure monitoring.

-

Allow the animal to stabilize and record baseline blood flow and blood pressure for at least 30 minutes.

-

Administer a bolus intravenous injection of this compound or vehicle.

-

Continuously record femoral artery blood flow and mean arterial pressure for a defined period post-injection (e.g., 60 minutes).

-

Analyze the data to determine the percentage change in blood flow and the effect on blood pressure.

Conclusion

This compound is a peripheral vasodilator that exerts its effect through the inhibition of calcium influx into vascular smooth muscle cells. While preclinical evidence suggests its potential in improving peripheral circulation, a notable lack of publicly available, detailed quantitative data and specific experimental protocols limits a more in-depth technical assessment. Further research is warranted to fully elucidate its pharmacodynamic profile and establish its clinical efficacy and safety in the treatment of peripheral vascular diseases. The generalized experimental frameworks provided in this guide can serve as a foundation for such future investigations.

References

Butalamine: A Technical Overview of its Molecular Structure and Vasodilatory Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butalamine is a peripheral vasodilator with local anesthetic properties.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's molecular structure, its mechanism of action as a calcium channel blocker, and its resulting vasodilatory effects. While detailed quantitative data and specific experimental protocols are not extensively available in publicly accessible literature, this document synthesizes the existing knowledge to serve as a foundational resource for researchers and drug development professionals.

Molecular Structure and Chemical Properties

This compound, chemically known as N,N-Dibutyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethane-1,2-diamine, is an organic compound belonging to the phenyloxadiazole class.[2]

| Property | Value | Source |

| IUPAC Name | N,N-Dibutyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethane-1,2-diamine | [3] |

| Synonyms | This compound, Butalamina, Butalaminum | DrugBank Online |

| CAS Number | 22131-35-7 | [3] |

| Chemical Formula | C₁₈H₂₈N₄O | [3] |

| Molar Mass | 316.449 g/mol | |

| Appearance | Not specified in available literature | |

| Solubility | Not specified in available literature |

Synthesis of this compound

The synthesis of this compound involves a two-step process starting from benzamidoxime.

-

Formation of 5-amino-3-phenyl-1,2,4-oxadiazole: Benzamidoxime is reacted with chlorine, followed by a subsequent reaction with cyanamide to yield the intermediate, 5-amino-3-phenyl-1,2,4-oxadiazole.

-

Alkylation: The intermediate is then subjected to a base-catalyzed alkylation with dibutylaminoethyl chloride to complete the synthesis of this compound.

Detailed Experimental Protocol

Mechanism of Action and Pharmacological Activity

This compound functions as a peripheral vasodilator by inducing the relaxation of vascular smooth muscle. This effect is primarily achieved through the inhibition of calcium ion influx into smooth muscle cells. By blocking voltage-gated calcium channels, this compound reduces the intracellular calcium concentration required for muscle contraction, leading to vasodilation and improved blood flow.

In addition to its primary vasodilatory action, this compound has been reported to possess local anesthetic, analgesic, and anti-inflammatory properties. Early research from 1976 suggested that it has a stimulating effect on blood flow without significantly affecting the cardiovascular system and exhibits low toxicity in animal models.

References

Butalamine as a Potential Local Anesthetic Agent: A Technical Guide

Disclaimer: The scientific literature on butalamine primarily identifies it as a vasodilator.[1] While a local anesthetic effect has been anecdotally mentioned in older literature, there is a significant lack of specific data, experimental protocols, and mechanistic studies to validate or characterize its use as a local anesthetic agent. This guide, therefore, provides a comprehensive overview of the established principles of local anesthesia, which would be the necessary framework for evaluating this compound or any novel compound for such an application.

Introduction to Local Anesthesia

Local anesthetics are drugs that reversibly block nerve impulse conduction in a specific area of the body, leading to a temporary loss of sensation, including pain. Their discovery and development have been pivotal in surgery, dentistry, and pain management. The archetypal local anesthetic, cocaine, was isolated in the 19th century, with synthetic derivatives like procaine and lidocaine later developed to improve safety and efficacy.[2]

The general mechanism of action involves the blockade of voltage-gated sodium channels within the nerve cell membrane.[2][3] By preventing sodium influx, these agents stop the depolarization of the nerve fiber, thereby halting the propagation of the action potential.[2]

This compound is a compound chemically identified as N,N-Dibutyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethane-1,2-diamine. Its primary established pharmacological role is as a peripheral vasodilator, and it is thought to exert this effect by relaxing smooth muscle, possibly through the inhibition of calcium ion influx. While this vasodilatory property is common among many local anesthetics, extensive research would be required to determine if this compound possesses clinically relevant sodium channel blocking activity.

Core Principles of Local Anesthetic Pharmacology

Mechanism of Action: Sodium Channel Blockade

The primary target for local anesthetic agents is the voltage-gated sodium channel on the intracellular side of the nerve membrane. The process can be summarized as follows:

-

Penetration: The un-ionized, lipid-soluble form of the local anesthetic diffuses across the nerve cell membrane into the axoplasm.

-

Equilibrium: Once inside the cell, which has a slightly more acidic environment, the drug re-equilibrates into its ionized (cationic) and un-ionized forms.

-

Binding and Blockade: The ionized form of the molecule binds to a specific receptor site within the open sodium channel pore, physically occluding it and stabilizing it in the inactivated state.

-

Inhibition of Conduction: This blockade prevents the influx of sodium ions necessary for membrane depolarization. Consequently, the action potential fails to propagate, and nerve conduction is halted.

This mechanism leads to a "use-dependent" or "phasic" block, where nerves that are firing more frequently (as in states of pain) are more susceptible to the anesthetic because their sodium channels are open more often, providing more opportunities for the drug to bind.

Structure-Activity Relationship (SAR)

Local anesthetics typically consist of three components:

-

Aromatic Ring: A lipophilic (fat-soluble) group that facilitates penetration of the nerve membrane.

-

Intermediate Chain: This link determines whether the agent is an ester or an amide, which in turn dictates its metabolic pathway.

-

Amine Group: A hydrophilic (water-soluble) group that exists in an equilibrium between an ionized and un-ionized form.

Ester vs. Amide Anesthetics:

-

Esters (e.g., procaine, tetracaine) are metabolized by plasma pseudocholinesterases. This rapid breakdown reduces the risk of systemic toxicity but can produce para-aminobenzoic acid (PABA), a metabolite responsible for allergic reactions in some individuals.

-

Amides (e.g., lidocaine, bupivacaine) are metabolized by cytochrome P450 enzymes in the liver. Their metabolism is slower, leading to a longer duration of action but also a higher potential for systemic toxicity if dosing limits are exceeded. Allergic reactions are very rare.

Key Physicochemical Properties

The clinical performance of a local anesthetic is governed by several properties:

-

pKa: The pH at which the ionized and un-ionized forms of the drug are present in equal amounts. A pKa closer to the physiological pH of tissue (~7.4) means a larger fraction of the drug is in the un-ionized, lipid-soluble form upon injection, leading to a more rapid onset of action.

-

Lipid Solubility: Higher lipid solubility correlates with greater potency, as the drug can more easily penetrate the nerve membrane. It also contributes to a longer duration of action as the agent is cleared more slowly from the lipid-rich nerve tissue.

-

Protein Binding: The degree to which the anesthetic binds to proteins in the blood and tissues. Higher protein binding also leads to a longer duration of action, as the drug is released more slowly from its bound state.

This compound: Known Chemical and Pharmacological Profile

Synthesis of this compound

The synthesis of this compound has been described and involves a multi-step process. It begins with the reaction of benzamidoxime with chlorine, followed by a reaction with cyanamide to produce 5-amino-3-phenyl-1,2,4-oxadiazole. The final step is a base-catalyzed alkylation with dibutylaminoethyl chloride to yield this compound.

Known Pharmacological Effects

The primary documented effect of this compound is vasodilation. This action is attributed to the relaxation of vascular smooth muscle. The proposed mechanism involves the inhibition of calcium ion influx into these muscle cells, which is a critical step for contraction. This property makes it effective in improving blood flow in peripheral vascular diseases. It is important to note that most local anesthetics (with the exception of cocaine) also cause vasodilation, which can increase their systemic absorption and shorten their duration of action unless co-administered with a vasoconstrictor like epinephrine.

Comparative Data of Common Local Anesthetics

As no quantitative data for this compound as a local anesthetic is available, the following table summarizes the properties of widely used amide local anesthetics for comparative purposes. This data provides a benchmark for the type of information that would need to be generated for this compound.

| Property | Lidocaine | Bupivacaine | Articaine |

| Chemical Class | Amide | Amide | Amide (with ester group) |

| pKa | 7.9 | 8.1 | 7.8 |

| Lipid Solubility (relative) | 4 | 28 | 17 |

| Protein Binding (%) | 64 | 95 | 94 |

| Onset of Action | Rapid (2-5 min) | Slow (5-10 min) | Rapid (1-3 min) |

| Duration of Action (Plain) | Moderate (60-120 min) | Long (120-240 min) | Short (45-60 min) |

| Potency (relative) | 2 | 8 | 1.5 |

| Max Recommended Dose (with epi) | 7 mg/kg | 2.5 mg/kg | 7 mg/kg |

Note: Values are approximate and can vary based on the specific formulation, site of injection, and patient factors.

Experimental Protocols for Evaluation

To investigate the potential of a compound like this compound as a local anesthetic, a systematic series of experiments would be required.

Preclinical Evaluation Workflow

Protocol 1: In Vitro Patch Clamp Assay

-

Objective: To determine if the compound blocks voltage-gated sodium channels in isolated neurons.

-

Methodology:

-

Culture primary neurons (e.g., dorsal root ganglion neurons).

-

Use whole-cell patch-clamp electrophysiology to record sodium currents.

-

Establish a baseline recording of sodium currents elicited by a voltage step protocol.

-

Perfuse the cells with increasing concentrations of the test compound (e.g., this compound hydrochloride).

-

Record changes in the amplitude of the sodium current at each concentration.

-

Calculate the IC50 (the concentration at which 50% of the current is inhibited) to determine potency.

-

Protocol 2: In Vivo Rodent Sciatic Nerve Block Model

-

Objective: To assess the efficacy, onset, and duration of motor and sensory blockade in a live animal model.

-

Methodology:

-

Anesthetize a rat according to approved animal care protocols.

-

Inject a defined volume and concentration of the test compound perineurally around the sciatic nerve. Control groups would receive saline and a standard local anesthetic (e.g., lidocaine).

-

At set time intervals, assess motor function (e.g., withdrawal reflex to a pinch of the paw) and sensory function (e.g., tail-flick test in response to a heat source).

-

Record the time to onset of the block (loss of reflex), the time to peak effect, and the duration of the block (time until reflex returns).

-

Monitor for any signs of local tissue irritation or neurotoxicity at the injection site post-procedure.

-

Protocol 3: Local Anesthetic Systemic Toxicity (LAST) Assessment

-

Objective: To determine the dose at which systemic toxicity occurs and characterize its effects.

-

Methodology:

-

Administer the test compound intravenously to an anesthetized and instrumented animal (e.g., rat or dog).

-

Continuously monitor vital signs, including electrocardiogram (ECG), blood pressure, and central nervous system activity (EEG).

-

Infuse the drug at a set rate until the first signs of toxicity appear (e.g., seizures, arrhythmias, hypotension).

-

The dose and plasma concentration at which these events occur are recorded to establish the toxic threshold and therapeutic index.

-

Conclusion

This compound is a known vasodilator with a plausible mechanism of action involving the inhibition of smooth muscle contraction. While it has been mentioned to have a local anesthetic effect, there is a profound lack of scientific evidence to support this claim. The structure of this compound does not fit the classic amphipathic profile of traditional local anesthetics.

To ascertain whether this compound has any potential as a local anesthetic, it would need to be subjected to the rigorous experimental evaluation outlined in this guide. Such an investigation would need to demonstrate, at a minimum, effective and reversible sodium channel blockade, in vivo efficacy in established animal models, and an acceptable safety profile. Without such data, the use of this compound as a local anesthetic agent is purely speculative and cannot be recommended. This guide provides the foundational principles and experimental frameworks necessary for any researcher or drug development professional to begin such an investigation.

References

In-Vitro Effects of Butalamine on Oxidative Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in-vitro effects of Butalamine on mitochondrial oxidative phosphorylation. This compound, a 3-phenyl-4-dibutylaminoethyl-5-imino-1,2,4-oxadiazole, has been demonstrated to exert a dual effect on mitochondrial respiration, acting as both a stimulant at lower concentrations and an inhibitor at higher concentrations. This document synthesizes the available quantitative data, outlines detailed experimental protocols for assessing mitochondrial function, and presents visual representations of the proposed mechanisms and experimental workflows. The findings indicate that this compound functions as an uncompetitive inhibitor of State 3 respiration, likely influenced by its significant lipophilic properties.

Quantitative Effects of this compound on Mitochondrial Respiration

The in-vitro effects of this compound on oxidative phosphorylation were investigated using mitochondria isolated from rat liver. The compound exhibits a dose-dependent biphasic effect on mitochondrial respiration, with variations observed depending on the substrate utilized.

Table 1: Effects of this compound on Mitochondrial Respiration with Succinate as Substrate [1]

| This compound Concentration | Effect on Respiration |

| 3 x 10-4 M | 100% Stimulation |

| 1 mM | 50% Inhibition |

Table 2: Effects of this compound on Mitochondrial Respiration with Glutamate-Malate as Substrate [1]

| This compound Concentration | Effect on Respiration |

| 4 x 10-4 M | 40% Stimulation |

| 1 mM | 50% Inhibition |

Table 3: Summary of this compound's Effects on Oxidative Phosphorylation Parameters [1]

| Parameter | Observed Effect |

| State 3 Respiration | Inhibition |

| ADP/O Ratio | Decrease |

| Inhibition Type (with succinate) | Uncompetitive |

Proposed Mechanism of Action

This compound's effects on oxidative phosphorylation are attributed to its potent lipophilic properties.[1] As an uncompetitive inhibitor when succinate is the substrate, it is proposed that this compound binds to the enzyme-substrate complex of one of the respiratory chain components.[1] This interaction is thought to occur at a site distinct from the active site for dinitrophenol (DNP), a classic uncoupler. The lipophilicity of this compound likely facilitates its interaction with the mitochondrial inner membrane, leading to alterations in the function of the electron transport chain and ATP synthase.

Caption: Proposed mechanism of this compound's interaction with the ETC.

Experimental Protocols

While the precise, detailed experimental protocol from the original 1976 study by Tine and Junien is not publicly available, a representative methodology for assessing the in-vitro effects of a compound like this compound on oxidative phosphorylation in isolated rat liver mitochondria is provided below. This protocol is based on established and widely accepted techniques in mitochondrial research.

Isolation of Rat Liver Mitochondria

-

Animal Preparation: Euthanize adult male Wistar rats via cervical dislocation and immediately excise the liver.

-

Homogenization: Place the liver in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4). Mince the tissue and homogenize using a Potter-Elvehjem homogenizer with a loose-fitting pestle.

-

Differential Centrifugation:

-

Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at 8,500 x g for 10 minutes at 4°C to pellet the mitochondria.

-

Wash the mitochondrial pellet by resuspending it in isolation buffer and repeating the high-speed centrifugation.

-

-

Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

Measurement of Mitochondrial Respiration

Mitochondrial oxygen consumption is measured polarographically using a Clark-type oxygen electrode in a thermostatically controlled chamber at a constant temperature (e.g., 25°C or 30°C).

-

Reaction Medium: Add respiration medium (e.g., 125 mM KCl, 10 mM Tris-HCl, 2 mM K2HPO4, 1 mM MgCl2, 0.1 mM EGTA, pH 7.4) to the chamber.

-

Mitochondria Addition: Add a known amount of isolated mitochondria (e.g., 1-2 mg of protein) to the chamber and allow for equilibration.

-

Substrate Addition: Initiate respiration by adding the desired substrate:

-

Complex I-linked: Glutamate (5 mM) and Malate (5 mM)

-

Complex II-linked: Succinate (10 mM) in the presence of Rotenone (2 µM) to inhibit Complex I.

-

-

State 4 Respiration: Measure the basal rate of oxygen consumption in the presence of substrate but absence of ADP.

-

State 3 Respiration: Induce State 3 (active) respiration by adding a known amount of ADP (e.g., 150 nmol).

-

This compound Addition: To assess the effect of this compound, the compound is added to the chamber at various concentrations either before the addition of substrate or after the initiation of State 3 respiration.

-

ADP/O Ratio Calculation: The ADP/O ratio is calculated as the moles of ADP added divided by the moles of atomic oxygen consumed during State 3 respiration.

References

The Role of Butalamine in Inhibiting Calcium Ion Influx: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butalamine is a vasodilator agent that exerts its therapeutic effects primarily through the inhibition of calcium ion (Ca²⁺) influx in smooth muscle cells. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its role as a calcium channel blocker. The guide summarizes the current understanding of its effects on vascular smooth muscle, details representative experimental protocols for studying such agents, and presents the vasodilatory signaling pathway. While specific quantitative data for this compound from advanced electrophysiological studies are not widely available in publicly accessible literature, this document provides a framework for its pharmacological profile based on the established principles of calcium channel antagonism.

Introduction

This compound is recognized for its vasodilatory properties, which are clinically beneficial in conditions characterized by vasoconstriction and reduced blood flow, such as peripheral vascular diseases.[1] The primary mechanism underlying these effects is the relaxation of vascular smooth muscle.[1] This relaxation is achieved by modulating the intracellular concentration of calcium ions, a key second messenger in muscle contraction. By inhibiting the influx of extracellular calcium, this compound effectively uncouples the cellular depolarization signal from the mechanical contraction of the muscle fibers.[1]

Mechanism of Action: Inhibition of Calcium Ion Influx

The contraction of vascular smooth muscle cells is a tightly regulated process initiated by an increase in cytosolic Ca²⁺ concentration. This increase can be triggered by various stimuli, leading to the opening of voltage-gated L-type calcium channels in the cell membrane. The influx of extracellular Ca²⁺ through these channels is a critical step in the excitation-contraction coupling of vascular smooth muscle.

This compound functions as a calcium channel blocker, interfering with this process.[1] By binding to and modulating the conformation of L-type calcium channels, this compound reduces the probability of these channels opening in response to membrane depolarization. This leads to a decrease in the influx of Ca²⁺ into the vascular smooth muscle cells. The resulting lower intracellular Ca²⁺ concentration prevents the activation of calmodulin and myosin light-chain kinase, ultimately leading to muscle relaxation and vasodilation.[1]

Signaling Pathway of this compound-Induced Vasodilation

The vasodilatory effect of this compound can be conceptualized through the following signaling pathway. This compound's primary action is the blockade of L-type calcium channels, which disrupts the downstream signaling cascade that leads to muscle contraction.

Experimental Evidence and Protocols

The investigation of this compound's role in inhibiting calcium ion influx would typically involve a series of electrophysiological and pharmacological experiments. While specific published protocols for this compound are scarce, the following sections describe standard methodologies used to characterize calcium channel blockers.

Electrophysiological Studies: Patch-Clamp Technique

The patch-clamp technique is the gold standard for studying the effects of a compound on ion channel activity. A whole-cell patch-clamp configuration on isolated vascular smooth muscle cells would be employed to measure L-type calcium currents.

Objective: To quantify the inhibitory effect of this compound on voltage-gated L-type calcium currents.

Experimental Protocol:

-

Cell Isolation: Vascular smooth muscle cells are enzymatically dissociated from arterial tissue (e.g., rat aorta or mesenteric artery).

-

Electrophysiological Recording:

-

Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.

-

Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with an internal solution containing Cs⁺ to block K⁺ currents and a Ca²⁺ buffer (e.g., EGTA).

-

The external solution contains Ba²⁺ as the charge carrier to increase the current amplitude and avoid Ca²⁺-dependent inactivation of the channels.

-

Cells are held at a negative holding potential (e.g., -80 mV) to keep the calcium channels in a closed state.

-

Depolarizing voltage steps (e.g., to 0 mV) are applied to elicit inward Ba²⁺ currents through L-type calcium channels.

-

-

Drug Application: this compound hydrochloride is applied at various concentrations to the external solution.

-

Data Analysis: The peak inward current is measured before and after drug application. The percentage of inhibition is calculated for each concentration, and an IC₅₀ value (the concentration at which 50% of the current is inhibited) is determined by fitting the concentration-response data to a Hill equation.

Isolated Tissue Bath Experiments

Isolated tissue bath experiments are used to assess the functional effect of a compound on the contractility of intact vascular tissue.

Objective: To determine the vasodilatory potency of this compound on pre-contracted arterial rings.

Experimental Protocol:

-

Tissue Preparation: Rings of an artery (e.g., thoracic aorta) are dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

-

Contraction Induction: The arterial rings are pre-contracted with a vasoconstrictor agent, such as phenylephrine or a high concentration of potassium chloride (KCl).

-

Drug Application: Cumulative concentrations of this compound hydrochloride are added to the organ bath.

-

Data Measurement: The isometric tension of the arterial rings is continuously recorded. The relaxation induced by this compound is measured as a percentage of the pre-contraction tension.

-

Data Analysis: A concentration-response curve for the relaxant effect of this compound is constructed, and the EC₅₀ value (the concentration producing 50% of the maximal relaxation) is calculated.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in the peer-reviewed literature, the following table presents representative data that would be expected for a calcium channel blocker with a pharmacological profile similar to this compound. These values are for illustrative purposes to guide researchers in their experimental design and data interpretation.

| Parameter | Experimental Model | Typical Value Range | Description |

| IC₅₀ | Whole-cell patch-clamp on isolated vascular smooth muscle cells | 1 - 10 µM | Concentration of this compound required to inhibit 50% of the L-type calcium current. |

| EC₅₀ | Isolated rat aortic rings pre-contracted with phenylephrine | 0.1 - 5 µM | Concentration of this compound required to produce 50% of its maximal vasorelaxant effect. |

| Binding Affinity (Kd) | Radioligand binding assays using labeled dihydropyridines | 10 - 100 nM | A measure of the affinity of this compound for the L-type calcium channel. |

Conclusion

This compound is a vasodilator that primarily acts by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells. This mechanism leads to muscle relaxation, vasodilation, and a subsequent improvement in blood flow. While the general mechanism of action is well-understood, there is a need for more detailed, publicly available research to quantify its specific effects on calcium channel kinetics and to fully elucidate its intracellular signaling pathways. The experimental protocols and representative data presented in this guide provide a framework for the further investigation and development of this compound and related compounds.

References

Early-Stage Research on Butalamine Hydrochloride: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available early-stage research on Butalamine hydrochloride. Due to the limited availability of detailed quantitative data and specific experimental protocols in the public domain, some sections of this whitepaper provide representative methodologies and data formats for illustrative purposes.

Introduction

This compound hydrochloride is a synthetic small molecule identified as a peripheral vasodilator.[1][2] Early research has also indicated potential local anesthetic, analgesic, and anti-inflammatory properties.[3] Chemically, it is identified as N,N-Dibutyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethane-1,2-diamine hydrochloride.[4][5] This whitepaper provides a comprehensive overview of the foundational preclinical research on this compound hydrochloride, focusing on its mechanism of action, pharmacological effects, and available safety data.

Mechanism of Action: Vasodilation

The primary pharmacological effect of this compound hydrochloride is the relaxation of vascular smooth muscle, leading to vasodilation. The predominant hypothesis for this mechanism is the inhibition of calcium ion (Ca2+) influx into smooth muscle cells. By blocking calcium channels, intracellular calcium concentrations are reduced, preventing the activation of calmodulin and myosin light-chain kinase, which are essential for muscle contraction. This leads to smooth muscle relaxation and a widening of the blood vessels.

Signaling Pathway for this compound Hydrochloride-Induced Vasodilation

Caption: Proposed mechanism of this compound HCl-induced vasodilation via calcium channel blockade.

Pharmacological Effects

Vasodilator Activity

In preclinical animal models, this compound hydrochloride has been shown to produce coronary and peripheral vasodilation. Studies on isolated human smooth muscle have demonstrated a reduction in spontaneous activity and amplitude of contractions, consistent with its vasodilatory mechanism.

Table 1: In Vitro Vasodilator Activity Data (Illustrative)

| Assay Type | Tissue Preparation | Agonist | This compound HCl IC50 (µM) |

| Calcium Channel Blockade | Isolated Rat Aorta | KCl | Data not available |

| Vasorelaxation | Phenylephrine-precontracted Rabbit Aortic Rings | - | Data not available |

Note: Specific quantitative data for this compound hydrochloride is not publicly available. This table serves as a template for how such data would be presented.

Local Anesthetic Activity

Early reports suggest that this compound hydrochloride possesses local anesthetic effects. This is a common secondary characteristic of many calcium channel blockers.

Table 2: Local Anesthetic Activity Data (Illustrative)

| Animal Model | Assay | Endpoint | Efficacy of this compound HCl |

| Guinea Pig | Intradermal Wheal | Inhibition of pin-prick reflex | Data not available |

| Frog | Sciatic Nerve Block | Blockade of nerve conduction | Data not available |

Note: Specific quantitative data for this compound hydrochloride is not publicly available. This table serves as a template for how such data would be presented.

Anti-inflammatory and Analgesic Activity

Antiphlogistic (anti-inflammatory) and analgesic properties of this compound hydrochloride have been mentioned in early literature, suggesting a potential role in mitigating inflammatory and painful processes in ischemic areas.

Table 3: Anti-inflammatory and Analgesic Activity Data (Illustrative)

| Animal Model | Assay | Endpoint | % Inhibition by this compound HCl |

| Rat | Carrageenan-induced Paw Edema | Reduction in paw volume | Data not available |

| Mouse | Acetic Acid-induced Writhing | Reduction in writhing episodes | Data not available |

Note: Specific quantitative data for this compound hydrochloride is not publicly available. This table serves as a template for how such data would be presented.

Pharmacokinetics and Safety Pharmacology

Pharmacokinetics

Limited information is available regarding the pharmacokinetics of this compound hydrochloride. It is understood to be metabolized in the liver and excreted via the kidneys.

Table 4: Preclinical Pharmacokinetic Parameters (Illustrative)

| Species | Route of Administration | Tmax (h) | Cmax (ng/mL) | Half-life (h) | Bioavailability (%) |

| Rat | Oral | Data not available | Data not available | Data not available | Data not available |

| Rat | Intravenous | Data not available | Data not available | Data not available | N/A |

Note: Specific pharmacokinetic parameters for this compound hydrochloride are not publicly available. This table illustrates the typical data collected in preclinical studies.

Safety Pharmacology

Early studies indicated very low toxicity for this compound hydrochloride in animal experiments. No teratogenic effects were observed. Comprehensive safety pharmacology studies, including cardiovascular (hERG), respiratory, and central nervous system assessments, are crucial in modern drug development but data for this compound hydrochloride is not publicly available.

Table 5: Preclinical Safety Data (Illustrative)

| Study Type | Species | Endpoint | Result |

| Acute Toxicity | Rat | LD50 (Oral) | Data not available |

| hERG Assay | In vitro | IC50 (µM) | Data not available |

| Ames Test | In vitro | Mutagenicity | Data not available |

| Teratogenicity | Rat | Fetal abnormalities | No effect observed |

Note: Apart from the lack of teratogenicity, specific safety data for this compound hydrochloride is not publicly available. This table is for illustrative purposes.

Experimental Protocols (Representative)

Detailed experimental protocols for studies conducted specifically on this compound hydrochloride are not available in the public literature. The following sections describe standard, representative protocols for assessing the key pharmacological activities attributed to a compound like this compound hydrochloride.

Workflow for In Vitro Vasodilation Assay

Caption: A typical workflow for assessing in vitro vasodilation.

In Vitro Vasodilation Assay (Aortic Ring)

-

Tissue Preparation: Male Wistar rats (250-300g) are euthanized. The thoracic aorta is excised, cleaned of connective tissue, and cut into 2-3 mm rings.

-

Mounting: Aortic rings are mounted between two stainless steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Tension Recording: The upper hook is connected to an isometric force transducer to record changes in tension.

-

Equilibration: The rings are equilibrated for 60 minutes under a resting tension of 1.5 g.

-

Contraction: A stable contraction is induced by adding a vasoconstrictor agent such as phenylephrine (1 µM) or KCl (60 mM).

-

Drug Administration: Once the contraction is stable, cumulative concentrations of this compound hydrochloride are added to the organ bath.

-

Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction induced by the vasoconstrictor. An IC50 value is calculated from the concentration-response curve.

Carrageenan-Induced Paw Edema in Rats

-

Animals: Male Sprague-Dawley rats (180-220g) are used.

-

Grouping: Animals are divided into control, positive control (e.g., indomethacin 10 mg/kg), and this compound hydrochloride treatment groups.

-

Drug Administration: The vehicle, indomethacin, or this compound hydrochloride is administered orally or intraperitoneally 1 hour before the carrageenan injection.

-

Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) afterward.

-

Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group.

Conclusion and Future Directions

Early research on this compound hydrochloride has established its identity as a peripheral vasodilator, likely acting through the blockade of calcium channels. Preliminary findings also suggest potential for local anesthetic, analgesic, and anti-inflammatory effects with a favorable preliminary safety profile. However, a significant gap exists in the publicly available literature regarding detailed quantitative data on its potency, pharmacokinetics, and a comprehensive safety evaluation.

For the continued development of this compound hydrochloride or its analogs, future research should focus on:

-

Quantitative In Vitro Pharmacology: Determining IC50 values for specific calcium channel subtypes to understand its selectivity profile.

-

Detailed Pharmacokinetics: Comprehensive ADME (absorption, distribution, metabolism, and excretion) studies in multiple preclinical species.

-

In Vivo Efficacy Models: Evaluating its efficacy in relevant animal models of peripheral vascular disease.

-

Safety Pharmacology: A full suite of safety studies, including hERG channel assays and cytochrome P450 inhibition profiling, is necessary to assess its clinical viability.

-

Mechanism of Secondary Effects: Elucidating the mechanisms behind its reported local anesthetic and anti-inflammatory activities.

The successful acquisition of this data will be critical in determining the therapeutic potential and developmental pathway for this compound hydrochloride.

References

Butalamine: A Technical Whitepaper on its Classification as a Phenyloxadiazole and Vasodilatory Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butalamine, a synthetic compound identified as a peripheral vasodilator, is classified within the phenyloxadiazole class of organic molecules. This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, synthesis, and proposed mechanism of action. While specific quantitative pharmacological data for this compound is sparse in publicly available literature, this document outlines the established experimental protocols for characterizing its vasodilatory and potential antiplatelet effects. Furthermore, it presents the theoretical signaling pathway associated with its primary mechanism of action. This whitepaper serves as a foundational resource for researchers and professionals in drug development interested in the chemical and pharmacological properties of this compound and related phenyloxadiazole compounds.

Chemical Classification and Structure

This compound is definitively classified as a phenyloxadiazole.[1] This classification is based on its core chemical structure, which features a phenyl group attached to a 1,2,4-oxadiazole ring. The IUPAC name for this compound is N,N-Dibutyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethane-1,2-diamine.[2]

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | N,N-Dibutyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethane-1,2-diamine |

| Chemical Formula | C₁₈H₂₈N₄O |

| Molar Mass | 316.44 g/mol |

| CAS Number | 22131-35-7 |

| Chemical Class | Phenyloxadiazole |

Synthesis of this compound

The synthesis of this compound involves a two-step process starting from benzamidoxime.[2]

Step 1: Synthesis of 5-amino-3-phenyl-1,2,4-oxadiazole The initial step involves the reaction of benzamidoxime with chlorine, followed by a subsequent reaction with cyanamide to yield the intermediate, 5-amino-3-phenyl-1,2,4-oxadiazole.[2]

Step 2: Synthesis of this compound The final step is a base-catalyzed alkylation of 5-amino-3-phenyl-1,2,4-oxadiazole with dibutylaminoethyl chloride to complete the synthesis of this compound.[2]

Synthesis of this compound.

Pharmacological Profile

This compound is characterized as a vasodilator with a proposed mechanism of action involving the blockage of calcium channels. It is also reported to possess mild antiplatelet properties.

Mechanism of Action: Vasodilation

The primary pharmacological effect of this compound is the relaxation of vascular smooth muscle, leading to vasodilation. This is believed to be achieved through the inhibition of calcium ion influx into the smooth muscle cells. By blocking voltage-gated calcium channels, intracellular calcium concentrations are reduced, preventing the activation of calmodulin and myosin light-chain kinase, which are essential for muscle contraction. This results in the relaxation of the blood vessel walls and an increase in blood flow.

Proposed Signaling Pathway of this compound-Induced Vasodilation.

Experimental Protocols for Pharmacological Characterization

In Vitro Vasodilation Assay

Objective: To determine the vasodilatory effect of this compound on isolated arterial rings.

Methodology:

-

Tissue Preparation: Male Wistar rats (250-300 g) are euthanized, and the thoracic aorta is excised and placed in cold Krebs-Henseleit buffer. The aorta is cleaned of connective tissue and cut into rings of 3-4 mm in length.

-

Mounting: Aortic rings are mounted between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂. One hook is fixed, and the other is connected to an isometric force transducer.

-

Equilibration and Contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5 g. Following equilibration, the rings are contracted with a submaximal concentration of phenylephrine (e.g., 1 µM).

-

Drug Administration: Once a stable contraction plateau is reached, cumulative concentrations of this compound are added to the organ bath.

-

Data Analysis: The relaxation response is measured as the percentage decrease in the phenylephrine-induced contraction. A concentration-response curve is plotted, and the IC₅₀ (concentration causing 50% relaxation) is calculated.

Calcium Channel Blocking Assay

Objective: To assess the inhibitory effect of this compound on voltage-gated calcium channels in vascular smooth muscle cells.

Methodology:

-

Cell Culture: Primary vascular smooth muscle cells (VSMCs) are isolated from rat aorta and cultured in DMEM supplemented with 10% FBS.

-

Calcium Imaging: VSMCs are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Experimental Procedure: The cells are perfused with a physiological salt solution. Depolarization is induced by a high-potassium solution to open voltage-gated calcium channels, leading to an increase in intracellular calcium, which is measured by changes in fluorescence.

-

Inhibition Study: The experiment is repeated in the presence of varying concentrations of this compound, added prior to depolarization.

-

Data Analysis: The inhibitory effect of this compound on the potassium-induced calcium influx is quantified, and the IC₅₀ value is determined.

In Vitro Antiplatelet Aggregation Assay

Objective: To evaluate the effect of this compound on platelet aggregation.

Methodology:

-

Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human volunteers into tubes containing sodium citrate. PRP is obtained by centrifugation at a low speed.

-

Aggregation Measurement: Platelet aggregation is measured using a light transmission aggregometer.

-

Assay Protocol: A sample of PRP is placed in a cuvette with a stir bar and warmed to 37°C. A baseline light transmission is established.

-

Induction of Aggregation: An aggregating agent, such as adenosine diphosphate (ADP), is added to induce platelet aggregation, which is recorded as an increase in light transmission.

-

Inhibition Assessment: The assay is performed with PRP pre-incubated with different concentrations of this compound to determine its inhibitory effect on ADP-induced aggregation.

-

Data Analysis: The percentage inhibition of aggregation is calculated for each concentration of this compound, and the IC₅₀ is determined.

References

Theoretical Models of Butalamine Binding Sites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butalamine, a peripheral vasodilator, exerts its therapeutic effects through the modulation of vascular smooth muscle tone. Emerging evidence strongly suggests that its primary mechanism of action involves the blockade of L-type voltage-gated calcium channels, thereby inhibiting the influx of extracellular calcium essential for muscle contraction. However, a detailed molecular understanding of its binding site and interaction with the channel protein remains to be fully elucidated. This technical guide synthesizes the current, albeit limited, understanding of this compound's pharmacodynamics and proposes a theoretical framework for its binding site based on analogous interactions of well-characterized calcium channel blockers. This document provides a comprehensive overview of the structure of L-type calcium channels, the established binding sites of major classes of calcium channel blockers, and a hypothetical model for this compound's interaction. Furthermore, it outlines generalized experimental protocols for characterizing such binding interactions and visualizes the associated signaling pathways and experimental workflows.

Introduction to this compound and its Mechanism of Action

This compound is a vasodilator agent recognized for its ability to relax smooth muscle, leading to increased blood flow. Its primary therapeutic applications are in the management of peripheral vascular diseases. The principal mechanism underlying its vasodilatory effect is the inhibition of calcium ion influx into vascular smooth muscle cells[1][2]. This action is characteristic of calcium channel blockers, a well-established class of cardiovascular drugs. While the functional outcome of this compound's action is documented, the specific molecular interactions and the precise location of its binding site on the calcium channel are not yet defined in the scientific literature.

The L-type Voltage-Gated Calcium Channel: The Putative Target of this compound

Voltage-gated calcium channels (VGCCs) are crucial for regulating calcium influx in response to membrane depolarization in excitable cells[3]. The L-type calcium channel (LTCC), also known as the dihydropyridine receptor, is the predominant subtype found in vascular smooth muscle and is the primary target for most clinically used calcium channel blockers[4].

Structure of the L-type Calcium Channel:

The LTCC is a heteromultimeric protein complex composed of several subunits:

-

α1 subunit: This is the largest and pore-forming subunit, which also contains the voltage sensor and the binding sites for calcium channel blockers[1]. It is organized into four homologous domains (I-IV), each containing six transmembrane helices (S1-S6).

-

Auxiliary subunits (α2δ, β, and γ): These subunits modulate the trafficking, expression, and biophysical properties of the α1 subunit.

Established Binding Sites of Major Calcium Channel Blocker Classes

Three major classes of organic calcium channel blockers have been extensively studied, and their binding sites on the α1 subunit of the LTCC have been identified. These sites are distinct but allosterically coupled, meaning the binding of a drug to one site can influence the binding of another.

-

Phenylalkylamines (e.g., Verapamil): These drugs bind to a site located on the intracellular side of the channel, within the pore. Key residues for their binding have been identified in the transmembrane segments IIIS6 and IVS6.

-

Dihydropyridines (e.g., Nifedipine): This class of drugs binds to a site on the extracellular side of the channel, at the interface between domains III and IV. Residues in transmembrane segments IIIS5, IIIS6, and IVS6 are critical for their interaction.

-

Benzothiazepines (e.g., Diltiazem): The binding site for these agents is also located on the α1 subunit and is thought to be accessible from the extracellular side, involving domains III and IV.

Table 1: Summary of Binding Characteristics of Major L-type Calcium Channel Blocker Classes

| Drug Class | Representative Drug | Binding Site Location | Key Interacting Domains/Segments |

| Phenylalkylamines | Verapamil | Intracellular pore | IIIS6, IVS6 |

| Dihydropyridines | Nifedipine | Extracellular interface | IIIS5, IIIS6, IVS6 |

| Benzothiazepines | Diltiazem | Extracellular | Domains III and IV |

A Theoretical Model for the this compound Binding Site

Given the absence of direct experimental data for this compound, a theoretical model of its binding site can be proposed based on its chemical structure—a phenyloxadiazole derivative. The presence of aromatic and amine moieties suggests potential interactions with residues similar to those that bind other calcium channel blockers.

Hypothetical Binding Site:

It is plausible that this compound binds within the central pore of the L-type calcium channel, in a region overlapping with the phenylalkylamine and benzothiazepine binding sites. The phenyloxadiazole ring could engage in π-π stacking or hydrophobic interactions with aromatic residues within the transmembrane helices of domains III and IV. The dibutylaminoethyl side chain could extend into the central cavity, with the tertiary amine forming ionic or hydrogen bonds with acidic residues lining the pore.

This proposed model suggests that this compound may act as an open-channel blocker, accessing its binding site from the intracellular side when the channel is in the open conformation.

Logical Relationship of the Proposed this compound Binding Model

Caption: Proposed relationship of the this compound binding site to known CCB sites.

Signaling Pathway of this compound-Mediated Vasodilation

The binding of this compound to the L-type calcium channel initiates a signaling cascade that results in smooth muscle relaxation and vasodilation.

Caption: Signaling cascade initiated by this compound binding to L-type calcium channels.

Experimental Protocols for Characterizing this compound Binding

Due to the lack of specific published protocols for this compound, the following are generalized methodologies for characterizing the binding of a novel calcium channel blocker.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity and density of receptor binding sites.

Objective: To determine the binding affinity (Ki) of this compound for the L-type calcium channel.

Materials:

-

Membrane preparations from tissues rich in L-type calcium channels (e.g., vascular smooth muscle, cardiac muscle, or cell lines expressing the channel).

-

A radiolabeled ligand known to bind to the LTCC (e.g., [³H]PN200-110 for the dihydropyridine site).

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Protocol (Competition Binding Assay):

-

Incubate a fixed concentration of the radioligand with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

-

Allow the reaction to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity trapped on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (Calcium Influx Assays)

Functional assays measure the physiological response to drug binding, such as the inhibition of calcium influx.

Objective: To determine the functional potency (IC50) of this compound in inhibiting calcium influx.

Materials:

-

Cultured vascular smooth muscle cells.

-

A fluorescent calcium indicator (e.g., Fura-2 AM).

-

A depolarizing agent (e.g., high potassium solution).

-

This compound solutions of varying concentrations.

-

A fluorescence plate reader or microscope.

Protocol:

-

Load the cultured cells with the fluorescent calcium indicator.

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a depolarizing agent to induce calcium influx.

-

Measure the change in intracellular calcium concentration by monitoring the fluorescence of the indicator.

-